- Preparation of sulfonylpyrrolopyridine derivatives for use in treatment of 5-HT6 receptor-mediated diseases, World Intellectual Property Organization, , ,
Cas no 947499-03-8 (8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline)
947499-03-8 structure
Product Name:8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS-Nr.:947499-03-8
MF:C10H12BrN
MW:226.112981796265
MDL:MFCD11865067
CID:797084
PubChem ID:53249910
Update Time:2024-03-06
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 8-bromo-2-methyl-3,4-dihydro-1H-isoquinoline
- Isoquinoline, 8-bromo-1,2,3,4-tetrahydro-2-methyl-
- 8-Bromo-1,2,3,4-tetrahydro-2-methylisoquinoline (ACI)
- 8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
-
- MDL: MFCD11865067
- Inchi: 1S/C10H12BrN/c1-12-6-5-8-3-2-4-10(11)9(8)7-12/h2-4H,5-7H2,1H3
- InChI-Schlüssel: HEVSJNXWDZDGHL-UHFFFAOYSA-N
- Lächelt: BrC1C2CN(CCC=2C=CC=1)C
Berechnete Eigenschaften
- Genaue Masse: 225.01531g/mol
- Monoisotopenmasse: 225.01531g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 160
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2.5
- Topologische Polaroberfläche: 3.2Ų
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-1g |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-5g |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-500mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-250mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-100mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-50mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 50mg |
1322.95CNY | 2021-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215173-50mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
947499-03-8 | 98% | 50mg |
¥2064.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215173-100mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
947499-03-8 | 98% | 100mg |
¥3898.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215173-250mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
947499-03-8 | 98% | 250mg |
¥4858.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215173-500mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
947499-03-8 | 98% | 500mg |
¥7818.00 | 2024-04-24 |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referenz
- Preparation of pyrrolidine-substituted azaindole compounds having 5-HT6 receptor affinity for treatment of CNS disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Water ; rt; rt → 0 °C
1.2 Reagents: Sodium nitrite ; rt → 0 °C; 30 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.2 Reagents: Sodium nitrite ; rt → 0 °C; 30 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
Referenz
- Preparation of indole and indazole compounds having 5-HT6 receptor affinity, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 5 min, 0 °C
1.2 0 °C; 2 h, 0 °C → rt
1.2 0 °C; 2 h, 0 °C → rt
Referenz
- Preparation of aromatic methylamine derivatives and its applications, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Preparation of sulfonylpyrrolopyridine derivatives for use in treatment of 5-HT6 receptor-mediated diseases, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Preparation of pyrrolo[3,2-b]pyridine compounds as 5-HT6 receptor modulators for treatment of CNS disorders, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Formic acid Solvents: Water ; 2 - 3 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11
Referenz
- Enantioselective Allylation of Stereogenic Nitrogen Centers, Organic Letters, 2023, 25(10), 1649-1654
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referenz
- Preparation of pyrrolo[3,2-b]pyridine compounds as 5-HT6 receptor modulators for treatment of CNS disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referenz
- Preparation of acyclic compounds having 5-HT6 receptor affinity for disease treatment, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
Referenz
- Preparation of pyrrolo[3,2-b]pyridine piperazine compounds with affinity for 5-HT6 receptors for treating CNS disorders, memory/cognitive impairment disorders, and GI disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Copper bromide (CuBr2) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referenz
- Preparation of 3-substituted pyrrolo[3,2-b]pyridines having 5-HT6 receptor affinity, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; rt → 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referenz
- Preparation of piperazinylarylsulfonylindoles as serotonin 5-HT6 receptor modulators., World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; rt → 0 °C; 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referenz
- Preparation of heterocyclic compounds having 5-HT6 receptor affinity for treating CNS, gastrointestinal, and polyglutamine-repeat disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Preparation of acyclic compounds having 5-HT6 receptor affinity for disease treatment, United States, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Preparation of pyrrolidine-substituted azaindole compounds having 5-HT6 receptor affinity for treatment of CNS disorders, United States, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Preparation of pyrrolo[3,2-b]pyridine compounds with affinity for 5-HT6 receptors for treating CNS disorders, memory/cognitive impairment disorders, and GI disorders, United States, , ,
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Raw materials
- 8-Bromo-1,2,3,4-tetrahydroisoquinoline
- 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 1,2,3,4-tetrahydro-2-methyl-8-Isoquinolinamine
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Preparation Products
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:947499-03-8)8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Bestellnummer:A845082
Bestandsstatus:in Stock
Menge:1g/5g/500mg/250mg/100mg/50mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:04
Preis ($):1094.0/4381.0/655.0/436.0/327.0/217.0
Email:sales@amadischem.com
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Verwandte Literatur
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
947499-03-8 (8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline) Verwandte Produkte
- 81237-69-6(5-Bromo-1,2,3,4-tetrahydroisoquinoline)
- 1203682-59-0(8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline)
- 258515-54-7(7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline)
- 780738-23-0(7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline)
- 215798-22-4(7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride)
- 1258856-73-3(5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide)
- 923591-51-9(5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride)
- 75416-51-2(8-Bromo-1,2,3,4-tetrahydroisoquinoline)
- 59961-00-1(6-bromo-2-methyl-3,4-dihydro-1H-isoquinoline)
- 1159813-53-2(8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:947499-03-8)8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reinheit:99%/99%/99%/99%/99%/99%
Menge:1g/5g/500mg/250mg/100mg/50mg
Preis ($):1094.0/4381.0/655.0/436.0/327.0/217.0